

Analytical methods for 1-Phenyl-3-methylaminobutane detection

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Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

Cat. No.: B1617593

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An overview of robust analytical methodologies for the qualitative and quantitative assessment of **1-Phenyl-3-methylaminobutane**, a phenethylamine analog, is presented. These protocols are designed for researchers in toxicology, forensic science, and drug development. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which serve as the gold standards for the detection of such compounds in various matrices, including dietary supplements and biological samples.^[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For amine-containing substances like **1-Phenyl-3-methylaminobutane**, derivatization is often employed to improve chromatographic peak shape and thermal stability.^{[2][3]}

Application Note: GC-MS Analysis of 1-Phenyl-3-methylaminobutane

This method outlines the detection of **1-Phenyl-3-methylaminobutane** in supplement powders and liquids following derivatization with Pentafluoropropionic anhydride (PFPA). Derivatization enhances the volatility and chromatographic performance of the analyte. The choice of PFPA is based on its effectiveness in producing stable derivatives with characteristic high molecular weight fragments, which is beneficial for mass spectrometric identification.^{[3][4][5]}

Predicted Mass Spectrum and Fragmentation:

The Electron Ionization (EI) mass spectrum of the PFPA derivative of **1-Phenyl-3-methylaminobutane** is predicted to exhibit a prominent molecular ion and characteristic fragment ions. The fragmentation pattern is crucial for unequivocal identification. Based on the structure, the base peak for the underivatized compound is observed at m/z 58.[6] Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.[7][8]

Experimental Protocol: GC-MS

1. Sample Preparation (Dietary Supplements):

- Accurately weigh 100 mg of the homogenized supplement powder or pipette 100 μ L of the liquid supplement.
- Add 10 mL of methanol to the sample.
- Vortex for 2 minutes, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer 1 mL of the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

- To the dried extract, add 50 μ L of ethyl acetate and 50 μ L of Pentafluoropropionic anhydride (PFPA).
- Cap the vial tightly and heat at 70°C for 30 minutes.[5]
- After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.[5]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Splitless mode.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[5]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-500.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted quantitative performance of the GC-MS method, based on typical values for similar phenethylamine compounds.[5][9]

Parameter	Expected Value
Limit of Detection (LOD)	1 - 5 ng/mL
Limit of Quantitation (LOQ)	5 - 15 ng/mL
Linearity (R^2)	> 0.99
Recovery	85 - 110%
Precision (%RSD)	< 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for analyzing non-volatile compounds in complex matrices like urine, offering high sensitivity and specificity without the need for derivatization.[\[1\]](#)[\[10\]](#)

Application Note: LC-MS/MS Analysis of 1-Phenyl-3-methylaminobutane in Urine

This protocol describes a "dilute-and-shoot" method for the rapid and sensitive detection of **1-Phenyl-3-methylaminobutane** in urine samples. The method utilizes a Phenyl-Hexyl stationary phase for enhanced retention and separation of aromatic compounds. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[\[10\]](#)[\[11\]](#)

MRM Transitions:

For targeted analysis, specific precursor-to-product ion transitions are monitored. For **1-Phenyl-3-methylaminobutane** (Molecular Weight: 163.26 g/mol), the protonated molecule $[M+H]^+$ with m/z 164.1 will be selected as the precursor ion.[\[12\]](#) The product ions are generated through collision-induced dissociation (CID).

- Precursor Ion (Q1): m/z 164.1
- Product Ion 1 (Q3 - Quantifier): To be determined experimentally, predicted to be a stable fragment.

- Product Ion 2 (Q3 - Qualifier): To be determined experimentally, predicted to be a different stable fragment.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Urine):

- Centrifuge the urine sample at 4000 rpm for 5 minutes.
- Take 100 μ L of the supernatant and add it to 900 μ L of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds.
- Transfer the diluted sample to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
- Mass Spectrometer: SCIEX QTRAP 4500 or equivalent.[\[11\]](#)
- LC Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 μ m) or equivalent.[\[10\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 50 psi.
- Curtain Gas: 30 psi.
- Temperature: 500°C.
- IonSpray Voltage: 5500 V.

Quantitative Data Summary (Predicted)

The following table outlines the expected quantitative performance of the LC-MS/MS method, based on published data for similar phenethylamines.^{[10][13]}

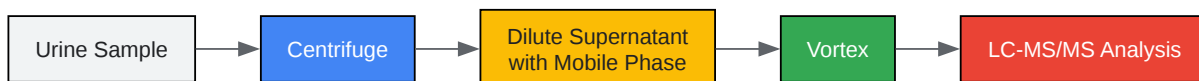
Parameter	Expected Value
Limit of Detection (LOD)	0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ)	0.5 - 1.0 ng/mL
Linearity (R ²)	> 0.995
Recovery	90 - 115%
Precision (%RSD)	< 10%

Visualizations



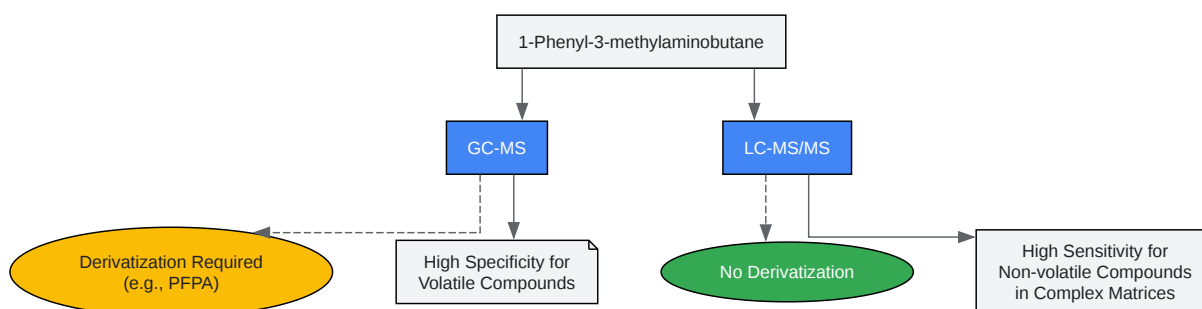
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Caption: GC-MS Sample Preparation Workflow.



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Caption: LC-MS/MS "Dilute-and-Shoot" Workflow.



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Caption: Comparison of Analytical Approaches.

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